Superior Metabolic Stability of Meranzin Hydrate Compared to Isomeranzin and Meranzin in Human Liver Microsomes
In a direct head-to-head metabolomics comparison, meranzin hydrate (MH) exhibited significantly lower metabolic turnover than its close structural analogs isomeranzin (ISM) and meranzin (MER) in both mouse and human liver microsomes. Specifically, after incubation, the remaining parent compound percentages for MH were 27.1% in mouse liver microsomes (MLM) and 8.7% in human liver microsomes (HLM), indicating substantially greater metabolic stability [1].
| Evidence Dimension | Metabolic Stability (Remaining Parent Compound after Incubation) |
|---|---|
| Target Compound Data | MH: 27.1% in MLM; 8.7% in HLM |
| Comparator Or Baseline | ISM and MER (both less stable; specific % not provided for comparators but stated that MH metabolic rate was 'much lower') |
| Quantified Difference | MH metabolic rate much lower than ISM and MER |
| Conditions | Mouse liver microsomes (MLM) and human liver microsomes (HLM); UPLC-ESI-QTOF-MS-based metabolomics |
Why This Matters
This enhanced metabolic stability translates to a longer half-life and potentially improved bioavailability in vivo, making meranzin hydrate a more practical lead candidate for drug development compared to its rapidly metabolized analogs.
- [1] OMICSDI. (2021). Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics. S-EPMC8588418. View Source
